cis-Piperidine-2,3-dicarboxylic acid
Overview
Description
Cis-Piperidine-2,3-dicarboxylic acid is a non-specific antagonist of NMDA, AMPA, and kainate ionotropic receptors and a partial agonist for NMDA receptors . It is used in blocking general excitatory synaptic transmissions .
Synthesis Analysis
There are several scientific papers that discuss the synthesis of cis-Piperidine-2,3-dicarboxylic acid. For instance, one paper discusses the synthesis of cis (2R,3S) and trans (2S,3S)-2,3-Piperidine Dicarboxylic Acids from (2S)-2-Phenylglycinol . Another paper discusses the Stereo-Selective Preparation of Teneraic Acid, -(2 S)-Piperidine .Molecular Structure Analysis
The molecular structure of cis-Piperidine-2,3-dicarboxylic acid is represented by the formula C₇H₁₁NO₄ . The InChI key for this compound is PTLWNCBCBZZBJI-UHFFFAOYSA-N .Chemical Reactions Analysis
Cis-Piperidine-2,3-dicarboxylic acid is known to act as a non-specific antagonist of NMDA, AMPA, and kainate ionotropic receptors . It also acts as a partial agonist for NMDA receptors .Physical And Chemical Properties Analysis
Cis-Piperidine-2,3-dicarboxylic acid is a white solid with a molecular weight of 173.17 . It is soluble in water up to a concentration of 100 mM .Scientific Research Applications
Synthesis and Chemical Properties
cis-Piperidine-2,3-dicarboxylic acid and its isomers have been synthesized through various chemical processes, emphasizing their structural and enantiomeric purity. For instance, Agami et al. reported the synthesis of both cis and trans isomers from chiral inductors, highlighting a method based on δ-lactam formation via Stille's aza-annulation/hydrogenation procedure (Agami, Kadouri-Puchot, Guen, & Vaissermann, 1995). Additionally, Williams et al. described a novel approach to cis and trans 3,4-disubstituted piperidines, showing how carbonyl ene and Prins cyclizations can switch between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts (Williams, Bahia, Kariuki, Spencer, Philp, & Snaith, 2006).
Neuropharmacological Applications
cis-2,3-PDA has been extensively studied for its neuropharmacological properties, particularly as an excitatory amino acid antagonist with implications for understanding synaptic transmission and receptor pharmacology. Research by Slaughter and Miller revealed that cis-2,3-PDA could reversibly block cone input to OFF bipolars and horizontal cells in the retina, indicating its role in mediating excitatory amino acid synaptic receptors (Slaughter & Miller, 1983). Birley et al. studied its effects on rat cortical neurons, noting its selective antagonism to the excitation evoked by N-methyl-D-aspartate (NMDA) without affecting responses to other agonists, which suggests its utility in receptor pharmacology studies (Birley, Collins, Perkins, & Stone, 1982).
Receptor Pharmacology and Synaptic Transmission
The binding characteristics and synaptic transmission effects of cis-2,3-PDA and related compounds offer insights into their potential therapeutic applications and their role in neurological research. For example, research on the binding of CGS 19755, a related compound, to NMDA receptors highlights the high affinity and selectivity of such molecules for the NMDA-type excitatory amino acid receptor, providing a model for studying NMDA receptor antagonists (Murphy, Hutchison, Hurt, Williams, & Sills, 1988). Additionally, the study of cis-2,3-PDA as a partial NMDA agonist in the rat cerebellar cGMP model by Leach et al. further underscores its utility in dissecting the mechanisms of NMDA receptor-mediated signaling (Leach, Marden, & Canning, 1986).
Safety And Hazards
properties
IUPAC Name |
(2S,3R)-piperidine-2,3-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c9-6(10)4-2-1-3-8-5(4)7(11)12/h4-5,8H,1-3H2,(H,9,10)(H,11,12)/t4-,5+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLWNCBCBZZBJI-UHNVWZDZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(NC1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](NC1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80963487 | |
Record name | cis-2,3-Piperidine dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80963487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-Piperidine-2,3-dicarboxylic acid | |
CAS RN |
46026-75-9 | |
Record name | cis-2,3-Piperidinedicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=46026-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | cis-2,3-Piperidine dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80963487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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